Lactose, octakis(trimethylsilyl)-

GC-MS retention index disaccharide isomer separation

Lactose octakis(trimethylsilyl)- (lactose 8TMS, CAS 22737-36-6 analogue) is the per-O-trimethylsilyl ether of the reducing disaccharide lactose. In this derivative all eight hydroxyl groups are capped with trimethylsilyl groups, rendering the molecule volatile and amenable to gas chromatography–mass spectrometry.

Molecular Formula C36H86O11Si8
Molecular Weight 919.7 g/mol
Cat. No. B13692758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose, octakis(trimethylsilyl)-
Molecular FormulaC36H86O11Si8
Molecular Weight919.7 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(42-50(7,8)9)31(44-52(13,14)15)33(46-54(19,20)21)35(39-27)41-36-34(47-55(22,23)24)32(45-53(16,17)18)30(43-51(10,11)12)28(40-36)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3
InChIKeyYQFZNYCPHIXROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactose octakis(trimethylsilyl)-: A Volatile Reference Standard for GC-MS Disaccharide Differentiation


Lactose octakis(trimethylsilyl)- (lactose 8TMS, CAS 22737-36-6 analogue) is the per-O-trimethylsilyl ether of the reducing disaccharide lactose. In this derivative all eight hydroxyl groups are capped with trimethylsilyl groups, rendering the molecule volatile and amenable to gas chromatography–mass spectrometry [1]. The compound serves as a critical reference standard for the identification and quantification of lactose in complex biological, food, and pharmaceutical matrices, where chromatographic separation from isomeric disaccharide TMS ethers is the principal analytical challenge [2].

Why Isomeric Per-TMS Disaccharides Cannot Be Substituted for Lactose octakis(trimethylsilyl)- in Analytical Workflows


Per-O-trimethylsilyl derivatives of disaccharides such as maltose, sucrose, cellobiose, and trehalose share the identical molecular formula (C₃₆H₈₆O₁₁Si₈) and molecular weight (919.7 Da) with lactose octakis(trimethylsilyl)-. Their electron-ionization mass spectra are highly similar, often producing the same base-peak ions and lacking unique high-mass fragments that would permit unequivocal library assignment [1]. Consequently, gas-chromatographic retention index (RI) is the sole reliable discriminator among these isomers. Substituting one per-TMS disaccharide for another without verifying RI under the identical column and temperature program introduces a high risk of peak misassignment, which can propagate through quantitative workflows and compromise regulatory or clinical decision-making.

Quantitative Differentiation Evidence for Lactose octakis(trimethylsilyl)- Relative to Its Closest TMS-Disaccharide Analogs


Retention Index Separation of Lactose octakis(trimethylsilyl)- from Trehalose octakis(trimethylsilyl)- on a Standard Non-Polar Capillary Column

On a VF-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film; carrier He; temperature program 60 °C → 270 °C) the linear temperature-programmed retention index (RI) of D-lactose octakis(trimethylsilyl)- (isomer 1) is 2611.8 [1], while the RI of D-(+)-trehalose octakis(trimethylsilyl)- measured under identical instrumental conditions is 2616.9 [2]. The ΔRI of 5.1 index units provides baseline-resolved discrimination between these two compounds.

GC-MS retention index disaccharide isomer separation

Mass Spectral Fragmentation Signature Differentiating Per-TMS Lactose from Lactose TMS-Oxime Derivatives

Under electron ionization in an ion-trap mass spectrometer, per-O-trimethylsilylated lactose (a non-reducing glycoside) generates an abundant selective fragment ion at m/z 361, arising from cleavage at the glycosidic linkage to yield identical ring-structure fragments [1]. In contrast, the TMS-oxime derivative of lactose (a reducing sugar derivative) produces two distinct moieties: one ring-structure fragment at m/z 361 and an open-chain TMS-oxime fragment at m/z 538 [1]. Quantitative evaluation of the distribution of these selective fragment ions, expressed as percentages of total ion current, confirmed that the ratio m/z 361 / m/z 538 is diagnostic for the derivative type and independent of the glycosidic linkage position.

mass spectrometry fragmentation pattern sugar derivative identification

Validated Quantification of Lactose as its TMS Derivative in Milk: GC versus Lane-Eynon Titrimetry

Adachi and Yamaji (1978) compared gas-liquid chromatographic (GLC) determination of lactose as its TMS-oxime derivative with the classical Lane-Eynon titrimetric method in fresh milk [1]. Five replicate GLC determinations yielded a mean lactose content of 4.61% (s.d. 0.073), while the titrimetric method gave 4.51% (s.d. 0.056). The difference between the two methods was statistically significant at P < 0.05. The GLC method also demonstrated a linear peak-area ratio response when mixtures containing varying amounts of lactose and the internal standard trehalose were chromatographed.

lactose quantification dairy analysis method validation

Predictable Elution Order of 1,4-Linked Disaccharide TMS Ethers Informs Column Selection and Peak Annotation

In the systematic study by García-Raso et al. (1992), the trimethylsilyl ethers of seventeen disaccharides were chromatographed on two stationary phases [1]. A consistent syn-peak elution order was observed: 1,4-linked disaccharides (xylobiose, lactose, cellobiose, maltulose, maltose) eluted before 1,3-linked (turanose), 1,5-linked (leucrose), and 1,6-linked disaccharides (gentiobiose, palatinose, melibiose). The authors attributed this to the effect of the glycosidic bond on the overall molecular shape, with more planar forms exhibiting longer retention. This predictable elution pattern allows laboratories to rationally select internal standards and anticipate co-elution risks when lactose octakis(trimethylsilyl)- is used in complex carbohydrate profiling.

structure-retention relationship disaccharide TMS column selection

High-Value Application Scenarios for Lactose octakis(trimethylsilyl)- Based on Quantitative Evidence


Dairy Product Authentication and Nutritional Labeling Compliance

The validated GC method using lactose TMS derivative, demonstrated to yield 4.61% ± 0.073 (s.d.) lactose in fresh milk with linear detector response [1], directly supports ISO-compliant nutritional labeling. Regulatory bodies and contract testing laboratories can confidently procure the pure TMS standard to calibrate GC-FID/MS systems for routine milk, cheese, and infant formula analysis, replacing subjective titrimetric endpoints.

Metabolomics Library Development and Unknown Peak Resolution

Because per-O-TMS disaccharide isomers share near-identical mass spectra and molecular weights [2], retention index anchoring using authenticated lactose octakis(trimethylsilyl)- (RI 2611.8 on 5%-phenyl columns) [3] provides a definitive reference point. This enables metabolomics core facilities to correctly annotate the lactose peak in plasma, urine, and tissue extracts, differentiating it from co-occurring trehalose (RI 2616.9) or maltose (RI 2728.8).

Pharmaceutical Excipient Purity Profiling and Residual Sugar Quantification

Lactose is the most widely used pharmaceutical tablet filler. GC-MS analysis of lactose as its TMS derivative, with the diagnostic fragment ion at m/z 361 [2], permits specific detection of lactose residues in drug substance batches without interference from other excipient sugars that form TMS-oxime derivatives. Procurement of the high-purity TMS standard is essential for establishing system suitability and linearity in validated pharmacopoeial methods.

Honey Sugar Profile Authentication and Adulteration Detection

Honey authentication requires differentiation of naturally occurring disaccharides from exogenous sugar syrups. The predictable elution order of 1,4-linked TMS disaccharides (lactose among the earliest) relative to 1,6-linked species [4] allows food forensic laboratories to detect lactose-adulterated honey. Using the octakis(trimethylsilyl)- lactose standard as a retention marker, analysts can flag abnormal disaccharide profiles that indicate fraudulent addition of dairy-derived lactose.

Quote Request

Request a Quote for Lactose, octakis(trimethylsilyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.